6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid 6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 932886-69-6
VCID: VC2394996
InChI: InChI=1S/C19H16ClNO2/c1-2-3-12-4-6-13(7-5-12)18-11-16(19(22)23)15-10-14(20)8-9-17(15)21-18/h4-11H,2-3H2,1H3,(H,22,23)
SMILES: CCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Molecular Formula: C19H16ClNO2
Molecular Weight: 325.8 g/mol

6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid

CAS No.: 932886-69-6

Cat. No.: VC2394996

Molecular Formula: C19H16ClNO2

Molecular Weight: 325.8 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid - 932886-69-6

Specification

CAS No. 932886-69-6
Molecular Formula C19H16ClNO2
Molecular Weight 325.8 g/mol
IUPAC Name 6-chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid
Standard InChI InChI=1S/C19H16ClNO2/c1-2-3-12-4-6-13(7-5-12)18-11-16(19(22)23)15-10-14(20)8-9-17(15)21-18/h4-11H,2-3H2,1H3,(H,22,23)
Standard InChI Key OUCHHVAJKYZQHL-UHFFFAOYSA-N
SMILES CCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Canonical SMILES CCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O

Introduction

Synthesis of 6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic Acid

Synthetic Routes

The synthesis of 6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid involves multi-step organic reactions that require careful selection of starting materials, reagents, and reaction conditions.

Starting Materials

Typical precursors include:

  • 2-Chloroquinoline: Provides the quinoline backbone with a chlorine substituent.

  • 4-Propylbenzene: Contributes the propylphenyl group through electrophilic substitution reactions.

  • Carboxylic Acid Precursors: Such as malonic acid derivatives for introducing the carboxylic acid functionality.

Reaction Conditions

The synthesis generally involves:

  • Electrophilic Aromatic Substitution: To introduce substituents on the quinoline ring.

  • Oxidation or Reduction Steps: To adjust functional groups as needed.

  • Purification Techniques: Including recrystallization or chromatography to achieve high purity.

For example:
\text{C_9H_7Cl + C_9H_{12} \rightarrow C_{19}H_{16}ClNO_2}

Industrial Production Methods

Large-scale production requires optimization of reaction conditions to maximize yield and minimize by-products. Catalysts such as palladium or copper salts are often employed to facilitate coupling reactions between aromatic compounds.

Chemical Properties

Physical Properties

PropertyValue
Molecular FormulaC19H16ClNO2C_{19}H_{16}ClNO_2
Molecular Weight341.79g/mol341.79 \, \text{g/mol}
Melting Point200C200^\circ \text{C} (approx.)
SolubilitySoluble in organic solvents like DMF and DMSO; sparingly soluble in water

The compound's hydrophobicity is influenced by the propyl group, while its polar functional groups contribute to solubility in polar solvents.

Chemical Reactivity

The presence of electron-withdrawing (chlorine) and electron-donating (propylphenyl) groups affects the reactivity of the quinoline ring:

  • Electrophilic Substitution: Enhanced by electron density from substituents.

  • Nucleophilic Attack: On the carboxylic acid group under basic conditions.

Biological Activity

Antimicrobial Properties

Quinoline derivatives are known for their broad-spectrum antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli. Studies suggest that 6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid exhibits potent antibacterial effects due to its ability to inhibit bacterial enzymes involved in cell wall synthesis.

Experimental Data

Organism TestedMIC (µg/mL)Observations
S. aureus0.780.78Synergistic effect with ciprofloxacin
E. coli1616Effective against resistant strains

These results highlight its potential for combination therapies targeting resistant bacterial strains.

Anticancer Activity

Research indicates that quinoline derivatives can inhibit cancer cell proliferation by targeting cellular enzymes such as sirtuins or kinases involved in growth signaling pathways.

Mechanisms

  • Enzyme Inhibition: Blocks metabolic enzymes required for cancer cell survival.

  • Apoptosis Induction: Triggers programmed cell death by disrupting mitochondrial function.

Cytotoxicity Studies

In vitro assays demonstrate selective toxicity against cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Mechanism of Action

Molecular Targets

The compound interacts with:

  • Enzymes: Such as bacterial transpeptidases or human kinases.

  • Receptors: Involved in signaling pathways like G-protein coupled receptors (GPCRs).

Binding Affinity

Its binding affinity is enhanced by:

  • Hydrogen bonding through the carboxylic acid group.

  • Hydrophobic interactions via the propylphenyl moiety.

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